molecular formula C10H12N2O3 B13792021 2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid CAS No. 90918-65-3

2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid

Katalognummer: B13792021
CAS-Nummer: 90918-65-3
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: LHLOZDRHLKUFFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid is a chemical compound with the molecular formula C10H12N2O3. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitroso group, which imparts distinct chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid typically involves the reaction of 4-methylbenzylamine with nitrous acid, followed by the addition of glycine. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

    Formation of Nitroso Intermediate: 4-methylbenzylamine reacts with nitrous acid to form the nitroso intermediate.

    Addition of Glycine: The nitroso intermediate is then reacted with glycine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(4-Methylphenyl)methyl-amino]acetic acid: Lacks the nitroso group, resulting in different reactivity and biological activity.

    2-[(4-Methylphenyl)methyl-nitro-amino]acetic acid: Contains a nitro group instead of a nitroso group, leading to distinct chemical properties.

Uniqueness

2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid is unique due to the presence of the nitroso group, which imparts specific reactivity and potential biological activity not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

90918-65-3

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

2-[(4-methylphenyl)methyl-nitrosoamino]acetic acid

InChI

InChI=1S/C10H12N2O3/c1-8-2-4-9(5-3-8)6-12(11-15)7-10(13)14/h2-5H,6-7H2,1H3,(H,13,14)

InChI-Schlüssel

LHLOZDRHLKUFFW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN(CC(=O)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.